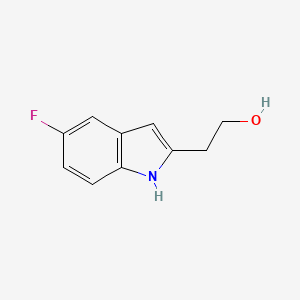2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol
CAS No.: 1503682-20-9
Cat. No.: VC5759518
Molecular Formula: C10H10FNO
Molecular Weight: 179.194
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1503682-20-9 |
|---|---|
| Molecular Formula | C10H10FNO |
| Molecular Weight | 179.194 |
| IUPAC Name | 2-(5-fluoro-1H-indol-2-yl)ethanol |
| Standard InChI | InChI=1S/C10H10FNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2 |
| Standard InChI Key | LJNSLQYHMFHTFR-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)C=C(N2)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol belongs to the indole family, featuring a bicyclic aromatic system with a fluorine atom at the C5 position and a hydroxymethyl group at C2 (Table 1). The planar indole nucleus facilitates π-π stacking interactions, while the fluorine atom enhances electrophilic substitution reactivity .
Table 1: Fundamental chemical properties of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol
| Property | Value |
|---|---|
| CAS Number | 1503682-20-9 |
| Molecular Formula | |
| Molecular Weight | 179.19 g/mol |
| Purity | ≥97% (HPLC) |
| Key Functional Groups | Indole, Fluorine, Hydroxyl |
The absence of reported melting/boiling points and solubility profiles in available literature highlights gaps in physicochemical characterization, necessitating further experimental studies.
Spectral and Stereochemical Considerations
Although nuclear magnetic resonance (NMR) or mass spectrometry (MS) data for this specific compound are unavailable, analogous indole derivatives exhibit distinct -NMR signals for aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (δ 1.5–2.5 ppm) . The fluorine atom’s electron-withdrawing effect likely deshields adjacent protons, as observed in 5-fluoroindole analogs .
Synthetic Pathways and Methodological Context
Direct Synthesis Strategies
-
Friedel-Crafts Alkylation: Introducing the ethanol side chain to a pre-fluorinated indole scaffold.
-
Reductive Amination: Coupling 5-fluoroindole-2-carbaldehyde with ethanolamine derivatives.
Industrial and Regulatory Considerations
Manufacturing Standards
Suppliers like MolCore BioPharmatech produce 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol at ≥97% purity under ISO-certified conditions, emphasizing its role as a pharmaceutical intermediate . Scalable synthesis remains a challenge due to unoptimized reaction conditions and purification protocols.
Future Research Directions
-
Physicochemical Profiling: Determine solubility, logP, and pKa to assess drug-likeness.
-
Synthetic Optimization: Develop one-pot MCRs to improve yield and scalability.
-
In Vitro Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial activity across cell lines.
-
Structure-Activity Relationships (SAR): Modify the ethanol side chain to enhance target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume